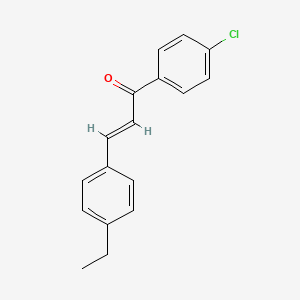

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

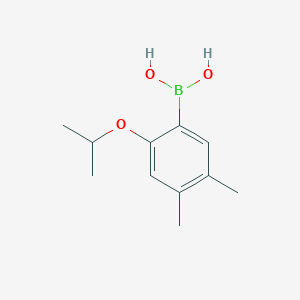

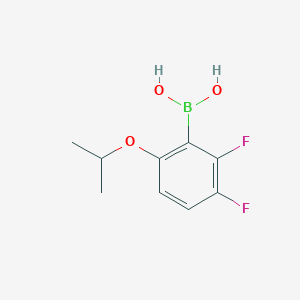

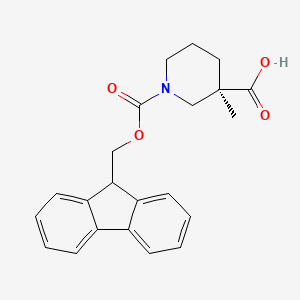

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a type of organoboron reagent . It is a valuable building block in organic synthesis . The compound has the empirical formula C19H23BO3 and a molecular weight of 310.20 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.2 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester facilitates the transfer of phenyl groups to palladium catalysts, enabling the construction of complex molecules for pharmaceuticals and materials science.

Synthesis of Biologically Active Molecules

It serves as a reactant in synthesizing biologically active molecules, such as lactate dehydrogenase inhibitors . These inhibitors are crucial in researching cancer cell proliferation, offering pathways to potential therapeutic agents.

PAI-1 Inhibition

Antituberculosis Drugs

PA-824 analogs: , which are used as antituberculosis drugs, are synthesized using this boronic ester . Tuberculosis remains a global health challenge, and the development of new drugs is essential to combat drug-resistant strains.

Modulators of Survival Motor Neuron Protein

It is used in the development of modulators for the survival motor neuron protein . These modulators have implications in treating spinal muscular atrophy, a genetic disorder that affects muscle control.

Chemical Synthesis and Chromatography

The compound’s properties make it suitable for use in chemical synthesis and chromatography . Its stability and reactivity are beneficial for developing analytical methods and purification processes.

Material Science Research

In material science, the boronic ester can be used to create new polymers and coatings with specific properties, such as increased durability or chemical resistance .

Life Science Research

Lastly, in life sciences, this compound can contribute to the study of cell signaling pathways and protein interactions, providing insights into cellular functions and disease mechanisms .

Safety and Hazards

Orientations Futures

The compound, being a type of organoboron reagent, has potential applications in various organic synthesis reactions, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . Future research could focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other types of reactions.

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Action Environment

The action of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMEIIBDBBHCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)